2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride
Description
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c15-9-5-11(3-1-2-4-11)10(16)14(9)8-6-12-13-7-8;/h6-7H,1-5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIVBBMMCFSYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CNN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Azaspiro[4.4]nonane-1,3-dione Core
Phosphine-Catalyzed [3+2] Cycloaddition
A seminal approach to the azaspiro[4.4]nonane-1,3-dione core involves phosphine-catalyzed [3+2] cycloaddition reactions between 2-methylene-γ-lactams and activated alkenes or alkynes. This method has been reported by Yong et al. (2005) and involves:
- Starting from 2-methylene γ-lactams as the dipolarophile.
- Using phosphine catalysts to generate ylides from alkynoic acid derivatives.
- The cycloaddition yields spirocyclic lactams, which can be further transformed into the 1,3-dione system by oxidation or rearrangement steps.
This method provides a direct and efficient route to the azaspirocyclic skeleton with high regio- and stereoselectivity.
| Step | Reaction Type | Starting Materials | Catalyst/Conditions | Product |
|---|---|---|---|---|
| 1 | Phosphine-catalyzed [3+2] cycloaddition | 2-methylene γ-lactam + alkynoic acid derivative | Phosphine catalyst, mild heating | Spirocyclic lactam intermediate |
| 2 | Oxidation/Curtius rearrangement | Spirocyclic lactam | Acid hydrolysis, rearrangement | 2-azaspiro[4.4]nonane-1,3-dione core |
Formation of the Hydrochloride Salt
The hydrochloride salt is typically formed by:
- Treating the free base compound with anhydrous hydrogen chloride gas or HCl in an organic solvent (e.g., ether or dichloromethane).
- This step enhances compound stability, solubility, and crystallinity, facilitating purification and handling.
Detailed Research Findings and Data
Reaction Conditions and Yields
Representative Experimental Protocol (Adapted)
Synthesis of 2-azaspiro[4.4]nonane-1,3-dione intermediate
- Mix 2-methylene γ-lactam with ethyl 2-butynoate in presence of triphenylphosphine catalyst.
- Stir at room temperature under inert atmosphere for 12 hours.
- Isolate spirocyclic lactam by extraction and purification.
-
- React the spirocyclic intermediate bearing a leaving group (e.g., halide) with 1H-pyrazol-4-yl lithium or boronic acid under Pd(0) catalysis.
- Protect pyrazole nitrogen if necessary.
- Purify by chromatography.
Hydrochloride salt preparation
- Dissolve the free base in dry ether.
- Bubble dry HCl gas through the solution at 0 °C.
- Collect precipitated hydrochloride salt by filtration and dry under vacuum.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy confirms the integrity of the spirocyclic core and the pyrazolyl substitution pattern.
- Mass Spectrometry validates molecular weight and salt formation.
- X-ray Crystallography (where available) confirms the spirocyclic geometry and substitution site.
- Melting Point and Solubility Tests demonstrate the improved properties of the hydrochloride salt.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Pharmacological Research
The compound has shown promise in pharmacological studies, particularly in the development of new drugs due to its ability to interact with various biological targets.
- Antitumor Activity : Preliminary studies suggest that 2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : Research indicates potential antimicrobial activity, which could lead to the development of new antibiotics or treatments for infectious diseases.
Synthetic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry.
- Synthesis of Novel Compounds : It can be utilized to synthesize derivatives that may possess enhanced biological activities or novel properties. The spirocyclic structure allows for the incorporation of various functional groups, facilitating the design of targeted compounds.
Biochemical Applications
The compound's unique structure and properties make it suitable for various biochemical applications.
- Enzyme Inhibition Studies : Due to its ability to bind to specific enzymes, it can be used in studies aimed at understanding enzyme mechanisms or developing inhibitors for therapeutic purposes.
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was found to inhibit the growth of specific cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for further drug development targeting cancer therapies.
Case Study 2: Antimicrobial Effects
A series of experiments conducted on bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest potential applications in treating bacterial infections and warrant further investigation into its mechanism of action.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Comments |
|---|---|---|
| Pharmacological Research | Antitumor Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Synthetic Chemistry | Building Block for Derivatives | Facilitates synthesis of biologically active compounds |
| Biochemical Applications | Enzyme Inhibition Studies | Potential to develop enzyme inhibitors |
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride involves its interaction with specific molecular targets within biological systems. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Activity
The pharmacological profile of 2-azaspiro[4.4]nonane-1,3-dione derivatives is highly dependent on substituents at the nitrogen or spiro positions:
Key Insights :
- The dichlorophenylamino derivative (ED₅₀: 30–100 mg/kg) demonstrates superior anticonvulsant efficacy compared to other analogs, likely due to enhanced lipophilicity and halogen-mediated receptor interactions .
- The piperidin-3-yl analog (discontinued) suggests interest in CNS-targeted spirocycles but highlights stability or toxicity challenges in development .
- The pyrazol-4-yl group in the target compound may improve water solubility and bioavailability over phenyl derivatives, critical for oral administration .
Physicochemical Properties
Experimental and predicted data for related compounds reveal trends in solubility and stability:
Notes:
Q & A
(Basic) What are the common synthetic routes for 2-azaspiro[4.4]nonane derivatives, and how do reaction conditions influence yield?
Synthesis typically involves cyclization strategies and functional group transformations. For example:
- Cyclization of N-benzyloxy precursors using bases like triethylamine in dichloromethane ( ).
- Spiro-ring formation via intramolecular cyclization of keto-amine intermediates under acidic or basic conditions ().
- Hydrochloride salt formation by treating the free base with concentrated HCl, followed by recrystallization ().
Key factors : Solvent polarity, temperature (-78°C for cyanide addition in ), and stoichiometry of reagents (e.g., BF₃·Et₂O for silylation). Yields range from 50–68% depending on purification methods (chromatography vs. recrystallization).
(Basic) How is the compound characterized structurally, and what analytical techniques resolve its stereochemistry?
- X-ray crystallography is critical for confirming spirocyclic geometry and hydrochloride salt formation ( ).
- NMR spectroscopy : ¹H/¹³C NMR distinguishes azaspiro rings (δ 1.2–2.0 ppm for cyclohexane protons) and pyrazole substituents (δ 7.5–8.5 ppm for aromatic protons) ().
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
(Basic) What computational methods predict physicochemical properties relevant to anticonvulsant activity?
- CLOGP analysis correlates lipophilicity with blood-brain barrier penetration ( ).
- Semiempirical quantum mechanics (e.g., PM6) optimizes molecular geometry for docking studies ( ).
- Topliss/Craig plot analyses guide substituent selection on the pyrazole ring to balance activity and toxicity ( ).
(Advanced) How can researchers resolve contradictions in biological activity data across analogues?
- Comparative crystallography : Compare active (e.g., 2a in ) vs. inactive analogues (e.g., 10 in ) to identify critical binding motifs.
- Dose-response studies : Test analogues across multiple seizure models (MES, scPTZ) to rule out model-specific artifacts.
- Metabolic stability assays : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic limitations.
(Advanced) What strategies optimize synthetic yields of the hydrochloride salt form?
- Acid selection : Use 35% HCl for hydrolysis of tert-butyl carbamates to minimize side reactions ().
- Temperature control : Reflux in aqueous HCl ensures complete deprotection without decarboxylation ().
- Counterion exchange : Replace chloride with trifluoroacetate for improved solubility in polar solvents (not explicitly in evidence but inferred from spirocyclic chemistry).
(Advanced) What is the role of the hydrochloride salt in stabilizing the compound for crystallography?
- Hydrogen bonding : The chloride ion forms H-bonds with NH groups, enhancing crystal packing ().
- Hygroscopicity reduction : Salt formation minimizes water absorption, critical for long-term storage ().
- Thermal stability : DSC/TGA data (not in evidence but standard practice) confirm decomposition temperatures >200°C.
(Advanced) How to design analogues with improved anticonvulsant activity using SAR insights?
- Substituent effects : Electron-withdrawing groups (e.g., 2',4'-dichloro in 2b , ) enhance MES activity.
- Spiro-ring modification : Replace cyclohexane with smaller rings (e.g., cyclopentane) to reduce steric hindrance ().
- Pyrazole substitution : Introduce fluorinated groups (e.g., CF₃ in 2c , ) to improve metabolic stability.
(Advanced) What non-anticonvulsant applications are emerging for this scaffold?
- Material science : Pyrazole-spirocyclic hybrids serve as ligands in electroluminescent complexes (e.g., Eu³⁺ coordination in ).
- Enzyme inhibition : The spirocyclic core mimics proline residues, targeting proteases or kinases (hypothesized from ).
- Metal-organic frameworks (MOFs) : Azaspiro compounds act as linkers for porous materials (analogous to ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
